N-(2-Chloro-4-methoxyphenyl)acetamide
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Overview
Description
N-(2-Chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its synonym, N-(Chloroacetyl)-4-methoxyaniline . This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity . The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives such as N-(2-amino-4-methoxyphenyl)acetamide.
Oxidation Reactions: Products include 2-chloro-4-methoxybenzoic acid.
Reduction Reactions: Products include 2-chloro-4-methoxyaniline.
Scientific Research Applications
N-(2-Chloro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process . Its anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
N-(4-Chloro-2-methoxyphenyl)acetamide: Similar structure but with different positioning of the chloro and methoxy groups, leading to variations in chemical properties.
Uniqueness
N-(2-Chloro-4-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
31601-42-0 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-(2-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
WASAUEQJQJLVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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